molecular formula C11H18O B104552 1-Adamantanemethanol CAS No. 17471-43-1

1-Adamantanemethanol

Cat. No.: B104552
CAS No.: 17471-43-1
M. Wt: 166.26 g/mol
InChI Key: MDVGOOIANLZFCP-UHFFFAOYSA-N
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Preparation Methods

1-Adamantanemethanol can be synthesized through several methods. One common synthetic route involves the reaction of adamantane with formaldehyde in the presence of a strong acid catalyst . The reaction conditions typically include:

Chemical Reactions Analysis

1-Adamantanemethanol undergoes various chemical reactions, including:

Mechanism of Action

The mechanism of action of 1-Adamantanemethanol involves its ability to form complexes with other molecules. For example, it acts as a guest molecule and forms β-cyclodextrin complexes . Additionally, it reacts with 3,4,5,6-tetrafluorophthalonitrile to yield 3,4,5,6-tetra-(1-adamantylmethoxy)phthalonitrile . These interactions are crucial for its applications in various fields, including medicinal chemistry and materials science.

Comparison with Similar Compounds

1-Adamantanemethanol can be compared with other similar compounds, such as:

These compounds share the adamantane backbone but differ in their functional groups, leading to variations in their chemical properties and applications. The uniqueness of this compound lies in its hydroxymethyl group, which imparts specific reactivity and utility in various chemical reactions and applications .

Properties

IUPAC Name

1-adamantylmethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H18O/c12-7-11-4-8-1-9(5-11)3-10(2-8)6-11/h8-10,12H,1-7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MDVGOOIANLZFCP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2CC3CC1CC(C2)(C3)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H18O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20227818
Record name Tricyclo(3.3.1.1'3,7)dec-1-ylmethanol
Source EPA DSSTox
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Molecular Weight

166.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

770-71-8
Record name Tricyclo[3.3.1.13,7]decane-1-methanol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=770-71-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Tricyclo(3.3.1.1'3,7)dec-1-ylmethanol
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Tricyclo(3.3.1.1'3,7)dec-1-ylmethanol
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Tricyclo(3.3.1.1'3,7)dec-1-ylmethanol
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Synthesis routes and methods I

Procedure details

Methyl-1-adamantanecarboxylate (104 gm.) dissolved in 465 ml. anhydrous ether was added over a 2 hour period to 37.5 gm. lithium aluminum hydride in 753 ml. anhydrous ether. The mixture was stirred an additional 2 hours, cooled and water added gradually. The ether was separated. The water was extracted twice with ether and the combined ether layers dried and concentrated. The residual solid was dissolved in methanol and water was added to precipitate the product which was filtered and dried over P2O5 to give 80 gm., m.p. 113.5°-15.5°.
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Synthesis routes and methods II

Procedure details

The procedure of Example 1 was repeated, except that 1 millimole of 1-hydroxymethyladamantane was used instead of 1-decanol and 6 ml of 1,2-dichloroethane was employed in lieu of trifluoromethylbenzene, to give 1-adamantanecarbaldehyde in a conversion rate of 1-hydroxymethyladamantane of 76% (yield 58%).
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Synthesis routes and methods III

Procedure details

To 39 g (0.17 moles) of zinc bromide, 29.8 g (0.17 mole) of hydrobromic acid were added. To the solution thus obtained, 11.5 g (0.069 mole) of 1-adamantyl methylalcohol which was prepared by the method shown in (1) was added and the mixture was refluxed for 11 hours. After the reaction mixture was brought to room temperature, 200 ml of water were added to this and extracted with two 300 ml portions of ether. After washing with 100 ml of water saturated with sodium bicarbonate and 100 ml of water, the resulting ether layer was dehydrated with anhydrous magnesium sulfate and was filtered. Ether was then distilled away. Residual solids were recrystallized from methanol or sublimed (1 mmHg, 75° C) to purify it, and 13 g of 1-adamantyl methyl bromide were obtained. Melting point of the product was 37°-39° C and the yield was 84%.
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39 g
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200 mL
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1-Adamantanemethanol
Reactant of Route 2
1-Adamantanemethanol
Reactant of Route 3
1-Adamantanemethanol
Reactant of Route 4
1-Adamantanemethanol
Reactant of Route 5
1-Adamantanemethanol
Reactant of Route 6
1-Adamantanemethanol

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